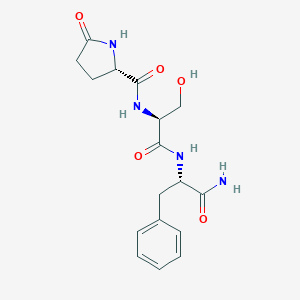
Pyroglutamyl-seryl-phenylalanine amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyroglutamyl-seryl-phenylalanine amide (pGlu-Ser-Phe-NH2) is a neuropeptide that is widely studied for its various biochemical and physiological effects. It is a naturally occurring peptide that is found in the brain and other tissues of the body. The peptide is composed of four amino acids, namely pyroglutamic acid, serine, phenylalanine, and amide.
科学的研究の応用
PGlu-Ser-Phe-NH2 has been extensively studied for its various scientific research applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects. The peptide has also been found to regulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, pGlu-Ser-Phe-NH2 has been implicated in the regulation of food intake, energy expenditure, and glucose homeostasis.
作用機序
The mechanism of action of pGlu-Ser-Phe-NH2 is not fully understood. However, it is believed to act through the activation of specific receptors in the brain and other tissues. The peptide has been shown to bind to the delta opioid receptor, which is involved in the regulation of pain perception. It has also been found to bind to the melanocortin 4 receptor, which is involved in the regulation of food intake and energy expenditure.
生化学的および生理学的効果
PGlu-Ser-Phe-NH2 has various biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain perception in animal models. The peptide also has anxiolytic and antidepressant effects, reducing anxiety and depression-like behaviors in animal models. Additionally, pGlu-Ser-Phe-NH2 has been found to regulate food intake, energy expenditure, and glucose homeostasis.
実験室実験の利点と制限
One advantage of studying pGlu-Ser-Phe-NH2 is its diverse range of effects, making it a promising candidate for the development of novel therapeutics. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to develop specific drugs that target the peptide.
将来の方向性
There are several future directions for the study of pGlu-Ser-Phe-NH2. One direction is to further investigate its mechanism of action, which could lead to the development of more specific drugs that target the peptide. Another direction is to study its effects on other physiological processes, such as inflammation and immune function. Additionally, the potential of pGlu-Ser-Phe-NH2 as a therapeutic agent for various diseases, such as obesity and diabetes, could be explored further.
In conclusion, pGlu-Ser-Phe-NH2 is a neuropeptide that has various biochemical and physiological effects. It is synthesized through solid-phase peptide synthesis and has been extensively studied for its scientific research applications. Although its mechanism of action is not fully understood, it has been implicated in the regulation of pain perception, food intake, energy expenditure, and glucose homeostasis. While there are advantages to studying pGlu-Ser-Phe-NH2, such as its diverse range of effects, there are also limitations, such as the lack of understanding of its mechanism of action. However, there are several future directions for the study of pGlu-Ser-Phe-NH2, including further investigation of its mechanism of action and its potential as a therapeutic agent for various diseases.
合成法
The synthesis of pGlu-Ser-Phe-NH2 can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis of pGlu-Ser-Phe-NH2 involves the coupling of pyroglutamic acid, serine, phenylalanine, and amide to the solid support. After the completion of the synthesis, the peptide is cleaved from the support and purified.
特性
CAS番号 |
100218-02-8 |
|---|---|
製品名 |
Pyroglutamyl-seryl-phenylalanine amide |
分子式 |
C17H22N4O5 |
分子量 |
362.4 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H22N4O5/c18-15(24)12(8-10-4-2-1-3-5-10)20-17(26)13(9-22)21-16(25)11-6-7-14(23)19-11/h1-5,11-13,22H,6-9H2,(H2,18,24)(H,19,23)(H,20,26)(H,21,25)/t11-,12-,13-/m0/s1 |
InChIキー |
HJLPUKPKQATFGH-AVGNSLFASA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N |
SMILES |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
正規SMILES |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
配列 |
XSF |
同義語 |
pGlu-Ser-Phe-NH2 pyroglutamyl-seryl-phenylalaninamide pyroglutamyl-seryl-phenylalanine amide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
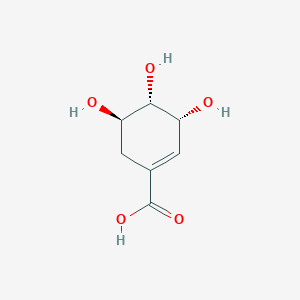
![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)

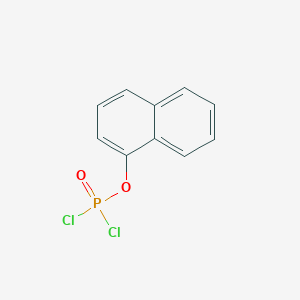


![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
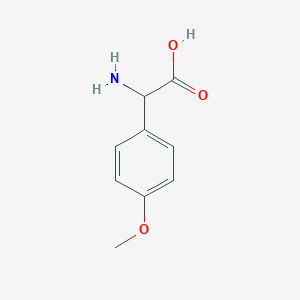
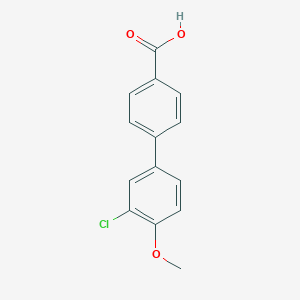
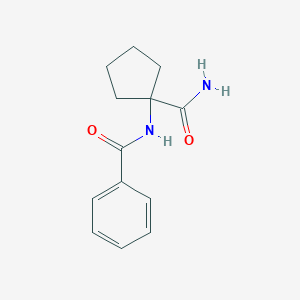
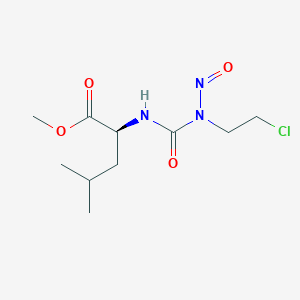
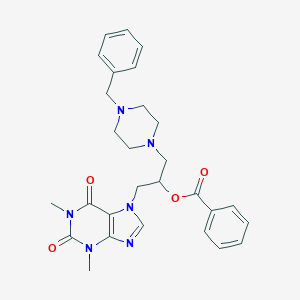
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)